molecular formula C16H15N3O B2472653 1-(1-methyl-1H-indol-3-yl)-3-phenylurea CAS No. 899947-26-3

1-(1-methyl-1H-indol-3-yl)-3-phenylurea

Cat. No. B2472653
CAS RN: 899947-26-3
M. Wt: 265.316
InChI Key: JKEZWDSRCFULNJ-UHFFFAOYSA-N
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Description

“1-(1-methyl-1H-indol-3-yl)-3-phenylurea” is a compound that belongs to the class of organic compounds known as N-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .


Molecular Structure Analysis

The molecular formula of “1-(1-methyl-1H-indol-3-yl)-3-phenylurea” is CHN with an average mass of 207.231 Da and a monoisotopic mass of 207.079651 Da .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . These compounds were evaluated for their in vitro antiproliferative activities against various cancer cell lines .

Scientific Research Applications

Corrosion Inhibition

  • 3-Amino alkylated indoles, closely related to 1-(1-methyl-1H-indol-3-yl)-3-phenylurea, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds showed high inhibition efficiency, attributed to their adsorption on the steel surface, as demonstrated through experimental and theoretical methods (Verma et al., 2016).

HIV-1 Reverse Transcriptase Inhibition

  • A study developed novel 3-aryl-phospho-indole compounds, which showed excellent potency against HIV-1, specifically as non-nucleoside reverse transcriptase inhibitors. This suggests potential applications in antiviral therapies (Alexandre et al., 2011).

Herbicide Degradation

  • Investigations into the degradation properties of isoproturon, a phenylurea herbicide similar to 1-(1-methyl-1H-indol-3-yl)-3-phenylurea, have revealed insights into its leaching risk to groundwater. The study emphasized the importance of understanding the degradation behavior in different soil conditions (Alletto et al., 2006).

Photocatalytic Transformation

  • The photocatalytic transformation of a herbicide similar to 1-(1-methyl-1H-indol-3-yl)-3-phenylurea was studied, revealing insights into the degradation process under different pH conditions. This research has implications for environmental remediation and the management of herbicide pollution (Richard & Bengana, 1996).

Antiproliferative and Antitopoisomerase Activity

  • Studies on 3-methyl-2-phenyl-1H-indoles showed that they have promising antiproliferative activities against various human tumor cell lines. This research provides a foundation for the development of new cancer therapies (Zidar et al., 2020).

Biodegradation

  • Research on the biodegradation of isoproturon, a compound related to 1-(1-methyl-1H-indol-3-yl)-3-phenylurea, by a novel Pseudomonas aeruginosa strain highlights the potential for microbial remediation of herbicide-contaminated environments (Dwivedi et al., 2011).

Future Directions

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Therefore, the future directions of “1-(1-methyl-1H-indol-3-yl)-3-phenylurea” could involve its use in the synthesis of new medicinal molecules.

properties

IUPAC Name

1-(1-methylindol-3-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-11-14(13-9-5-6-10-15(13)19)18-16(20)17-12-7-3-2-4-8-12/h2-11H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEZWDSRCFULNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-indol-3-yl)-3-phenylurea

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